6-Deoxyfagomine

Descripción

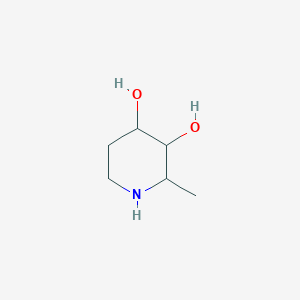

Structure

3D Structure

Propiedades

Número CAS |

197449-09-5 |

|---|---|

Fórmula molecular |

C6H13NO2 |

Peso molecular |

131.17 g/mol |

Nombre IUPAC |

2-methylpiperidine-3,4-diol |

InChI |

InChI=1S/C6H13NO2/c1-4-6(9)5(8)2-3-7-4/h4-9H,2-3H2,1H3 |

Clave InChI |

RMJCALHKIHCSMY-UHFFFAOYSA-N |

SMILES canónico |

CC1C(C(CCN1)O)O |

Origen del producto |

United States |

Natural Occurrence and Biosynthetic Pathways of 6 Deoxyfagomine

Distribution in Biological Systems

6-Deoxyfagomine has been identified and isolated from a select number of plant species. Its occurrence is often specific to certain parts of the plant, such as the root bark or fruit, and its concentration can vary depending on factors like species, variety, and maturation stage.

Plant Sources and Accumulation

Research has confirmed the presence of this compound in the genus Lycium. Specifically, it has been isolated and identified from the root bark of Lycium chinense, a plant commonly known as wolfberry. nih.govnih.govthieme-connect.de The root bark, referred to as Lycii Radicis Cortex or 'Digupi' in traditional Chinese medicine, is known to contain a variety of alkaloids and other bioactive compounds. nih.govnih.govmdpi.com

Table 1: Documented Occurrence of this compound in Lycium chinense

| Plant Name | Scientific Name | Plant Part | Compound Isolated |

| Wolfberry | Lycium chinense | Root Bark | This compound |

This compound has been identified in the fruits of both Chinese jujube (Ziziphus jujuba) and its wild ancestor, sour jujube (Ziziphus jujuba var. spinosa). Studies involving metabolomic analysis have revealed differences in the accumulation of this compound between the two varieties and at different stages of fruit ripeness.

Research indicates that the concentration of this compound is generally higher in Chinese jujube than in sour jujube. Furthermore, its accumulation is more significant in the white ripening stage compared to the fully red, mature stage of the fruit. This suggests that the biosynthetic pathways leading to this compound are more active during the earlier phases of fruit development.

Table 2: Comparative Accumulation of this compound in Jujube Fruits

| Species/Variety | Ripening Stage | Relative Accumulation of this compound |

| Chinese Jujube (Ziziphus jujuba) | White Ripening | Higher |

| Sour Jujube (Z. jujuba var. spinosa) | White Ripening | Lower |

| Chinese Jujube (Ziziphus jujuba) | Red (Mature) | Lower |

| Sour Jujube (Z. jujuba var. spinosa) | Red (Mature) | Lower |

A review of scientific literature on the phytochemical composition of Saccharum officinarum does not confirm the presence of this compound. While general phytochemical screenings have detected the presence of alkaloids in sugarcane leaves and stems, specific identification of this compound has not been reported. bpasjournals.comijisrt.comftstjournal.com The known chemical constituents of sugarcane are predominantly phenolic compounds, flavonoids, and various glycosides. bpasjournals.com

Comprehensive phytochemical analyses of Arachis hypogaea (groundnut or peanut) have identified numerous active components, including flavonoids, phenolic acids, phytosterols, and stilbenes. nih.govacs.org While some studies confirm the presence of a general alkaloid fraction, the specific isolation and identification of this compound from any part of the groundnut plant has not been documented in the available scientific literature. idosr.orgglobalresearchonline.netdirectresearchpublisher.org

Scientific investigations into the phytochemical profile of the genus Hibiscus have identified a wide range of compounds, including polyphenols, flavonoids, anthocyanins, and terpenoids. researchgate.netjournalejmp.com However, a thorough review of the literature reveals no specific reports on the isolation or identification of this compound from Hibiscus lobatus.

Microbial Influence on Plant Metabolite Profiles

The interaction between plants and microbes in the rhizosphere can significantly influence the plant's metabolic profile. Microorganisms can produce a diverse range of volatile organic compounds and other metabolites that can affect plant growth and the synthesis of secondary metabolites. While this is a recognized phenomenon in plant biology, there is no specific research available that demonstrates a microbial influence on the production of this compound in the aforementioned plant species.

Biosynthetic Mechanisms and Metabolic Networks

Due to the lack of confirmed natural occurrence of this compound in Vitis vinifera, Zingiber mioga, and Chenopodium quinoa, the specific biosynthetic pathways and their genetic regulation within these plants remain unelucidated. However, general principles of alkaloid biosynthesis can provide a hypothetical framework.

Elucidation of Alkaloid Metabolism Pathways in Plants

The biosynthesis of piperidine (B6355638) alkaloids, the class to which this compound belongs, generally originates from the amino acid lysine. The metabolic pathways leading to the formation of the piperidine ring structure are diverse and can vary between different plant species. Elucidating these pathways often involves a combination of isotopic labeling studies, enzymatic assays, and transcriptomic analysis to identify the genes encoding the biosynthetic enzymes.

Genetic Regulation of this compound Biosynthesis

The biosynthesis of plant secondary metabolites, including alkaloids, is tightly regulated at the genetic level. This regulation involves a complex interplay of transcription factors, developmental cues, and environmental stimuli. As the genes responsible for this compound biosynthesis in these specific plants have not been identified, the mechanisms of their genetic regulation are currently unknown.

Influence of Abiotic Stress on this compound Accumulation

Abiotic stressors, which include environmental factors such as drought, salinity, and extreme temperatures, are known to significantly impact plant physiology and metabolism. These stressors can trigger a cascade of responses in plants, often leading to the increased production of secondary metabolites that play a role in stress tolerance and defense. Among these metabolites, iminosugars like this compound are of interest due to their protective functions.

Research has indicated that the accumulation of this compound can be influenced by abiotic stress conditions. For instance, studies on groundnut (Arachis hypogaea) have identified this compound as one of the phytochemicals elicited in response to drought stress. This suggests a role for this compound in the plant's adaptation to water-deficient environments. The presence of this compound in drought-stressed groundnuts points towards its potential involvement in osmotic adjustment or as a protective agent against cellular damage induced by dehydration.

Further research is required to quantify the changes in this compound levels in various plants when subjected to controlled abiotic stress conditions, such as different levels of drought, salinity, and temperature variations. Such studies would be invaluable for elucidating the specific role of this compound in plant stress response and for understanding the broader implications for plant resilience and adaptation.

Chemical Synthesis and Stereochemical Control of 6 Deoxyfagomine

Strategies for Total Synthesis

The total synthesis of 6-Deoxyfagomine, a polyhydroxylated piperidine (B6355638), has been an area of significant interest due to its potential as a glycosidase inhibitor. Various strategies have been developed to achieve its synthesis, often focusing on the stereocontrolled introduction of functional groups onto a chiral scaffold.

Multistep Synthetic Routes

Multistep syntheses of this compound have been accomplished starting from readily available chiral precursors. These routes leverage established chemical transformations to construct the piperidine ring with the desired stereochemistry.

A total synthesis of D-fagomine and this compound has been successfully developed starting from the accessible carbohydrate D-lyxose. researchgate.net This approach utilizes the inherent chirality of the starting material to establish the stereocenters of the target molecule. Key transformations in this synthetic route include a highly regioselective and diastereoselective amination, hydroboration-oxidation, and an Appel reaction. researchgate.net The synthesis demonstrates an effective strategy for converting a simple sugar into a complex aza-sugar.

The Garner aldehyde, derived from D-serine, is a versatile chiral building block that has been employed in the asymmetric synthesis of fagomine (B1671860) isomers. researchgate.net This strategy involves the construction of a piperidene-type chiral intermediate from the aldehyde, followed by dihydroxylation to install the required hydroxyl groups. researchgate.net Garner's aldehyde provides a reliable platform for carbon chain elongation and functionalization through nucleophilic addition, making it a valuable starting point for the synthesis of complex molecules like this compound. d-nb.infonih.gov

Divergent synthesis offers an efficient approach to generate multiple, structurally distinct compounds from a common intermediate. nih.govencyclopedia.pub In the context of this compound, a divergent strategy has been developed from a single chiral building block. This methodology has enabled the asymmetric syntheses of this compound, as well as other aza-sugars like D-rhamnono-1,5-lactam and D-deoxyrhamnojirimycin, in a highly regio- and/or diastereocontrolled manner. researchgate.net This highlights the efficiency of divergent synthesis in creating a library of related natural products from a shared precursor.

Key Synthetic Transformations

The successful synthesis of this compound relies on several key chemical transformations that enable the precise control of stereochemistry and regiochemistry.

A crucial step in the synthesis of this compound from D-lyxose is a regioselective and diastereoselective amination. researchgate.net This transformation is achieved through the reaction of a 3,4-anti-tribenzyl ether intermediate with chlorosulfonyl isocyanate in toluene at 0 °C. This reaction yields the corresponding 3,4-anti-amino alcohol, which is an essential precursor for both D-fagomine and this compound. researchgate.net The high diastereoselectivity of this reaction is attributed to a neighboring group participation effect, which leads to the retention of stereochemistry. researchgate.net

Table of Key Reaction Parameters

| Reactant | Reagent | Solvent | Temperature | Product | Diastereomeric Ratio (dr) | Yield |

| 3,4-anti-tribenzyl ether | Chlorosulfonyl isocyanate | Toluene | 0 °C | 3,4-anti-amino alcohol | 26:1 | 74% |

Diastereoselective Amination

A critical step in the synthesis of this compound involves the introduction of the nitrogen atom to form the piperidine ring precursor. Diastereoselective amination is frequently employed to control the stereochemistry at the newly formed C-N bond.

One effective total synthesis of D-fagomine and this compound starting from D-lyxose utilizes a regioselective and diastereoselective amination step. researchgate.net The reaction of a 3,4-anti-tribenzyl ether intermediate with chlorosulfonyl isocyanate (CSI) in toluene at 0 °C yields a crucial 3,4-anti-amino alcohol. researchgate.netresearchgate.net This reaction proceeds with a high degree of diastereoselectivity, achieving a diastereomeric ratio (dr) of 26:1. researchgate.netresearchgate.net The high selectivity is attributed to a neighboring group participation effect, which results in the retention of stereochemistry. researchgate.netresearchgate.net This key amino alcohol serves as a common precursor for the synthesis of both D-fagomine and this compound. researchgate.net

| Reagent | Substrate | Conditions | Diastereomeric Ratio (dr) | Yield | Ref |

| Chlorosulfonyl isocyanate | 3,4-anti-tribenzyl ether | Toluene, 0 °C | 26:1 | 74% | researchgate.netresearchgate.net |

Hydroboration–Oxidation

The hydroboration-oxidation reaction is a two-step process that converts an alkene into an alcohol. wikipedia.org This reaction is highly valuable in organic synthesis due to its predictable stereochemistry and regioselectivity. The reaction proceeds via a syn addition of a hydrogen and a hydroxyl group across the double bond, and it exhibits anti-Markovnikov regioselectivity, meaning the hydroxyl group attaches to the less-substituted carbon. wikipedia.org

In the context of this compound synthesis, hydroboration-oxidation is a key transformation. researchgate.net Starting from an appropriate alkene precursor derived from D-lyxose, this reaction is used to install a primary alcohol. The first step involves the addition of borane (BH₃), often complexed with a solvent like tetrahydrofuran (THF), across the double bond to form a trialkylborane intermediate. wikipedia.org This step is stereospecific, with the borane adding to the less sterically hindered face of the alkene. The subsequent oxidation step, typically carried out with hydrogen peroxide (H₂O₂) and a base like sodium hydroxide (NaOH), replaces the carbon-boron bond with a carbon-oxygen bond with retention of configuration. orgsyn.org This controlled installation of the hydroxyl group is essential for building the final polyhydroxylated piperidine structure of this compound.

Appel Reaction

The Appel reaction provides a mild and efficient method for converting alcohols into the corresponding alkyl halides using triphenylphosphine (PPh₃) and a tetrahalomethane, such as carbon tetrachloride (CCl₄) or carbon tetrabromide (CBr₄). organic-chemistry.orgwikipedia.org The reaction is particularly useful for substrates that are sensitive to acidic or basic conditions. blogspot.com

The mechanism involves the initial formation of a phosphonium salt from the reaction of triphenylphosphine with the tetrahalomethane. nrochemistry.com The alcohol then acts as a nucleophile, attacking the phosphorus atom to form an oxyphosphonium intermediate. This converts the hydroxyl group into a good leaving group. nrochemistry.com A subsequent Sₙ2 displacement by the halide ion results in the formation of the alkyl halide with an inversion of configuration at the stereocenter. organic-chemistry.orgjk-sci.com This stereochemical outcome is a crucial feature of the Appel reaction. In the total synthesis of this compound, the Appel reaction serves as a key step for the conversion of a hydroxyl group into a halide, which can then undergo further transformations, such as intramolecular cyclization, to form the piperidine ring. researchgate.net

Catalytic Ring-Closing Metathesis (RCM)

Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool in organic synthesis for the construction of cyclic compounds, particularly nitrogen and oxygen heterocycles. wikipedia.org The reaction involves the intramolecular metathesis of a diene, catalyzed by metal-alkylidene complexes, most commonly those based on ruthenium (e.g., Grubbs' catalysts) or molybdenum (e.g., Schrock's catalyst). wikipedia.orgyoutube.com The reaction typically forms a cycloalkene and a small, volatile byproduct like ethylene, which drives the reaction to completion. wikipedia.org

RCM is known for its high functional group tolerance and its ability to form rings of various sizes, from common 5- to 7-membered rings to large macrocycles. wikipedia.org While specific applications in the synthesis of this compound itself are not prominently detailed, RCM is a key strategy for synthesizing related piperidine and pyrrolidine alkaloids. researchgate.net For instance, a highly diastereoselective chelation-controlled hydride reduction followed by an intramolecular ring-closing metathesis is a key feature in the stereoselective synthesis of (+)-α-conhydrine, a piperidine alkaloid. researchgate.net The efficiency and stereochemical control offered by modern RCM catalysts make it a highly relevant and powerful strategy for the synthesis of complex N-heterocycles like this compound and its isomers. drughunter.com

| Catalyst Type | Reaction Type | Key Feature | Ref |

| Ruthenium-based (e.g., Grubbs' catalyst) | Olefin Metathesis | Formation of unsaturated rings | wikipedia.org |

| Molybdenum-based (e.g., Schrock's catalyst) | Olefin Metathesis | High activity, sensitive to air/moisture | youtube.com |

Intramolecular Amidomercuration

Intramolecular amidomercuration is a cyclization reaction used to form heterocyclic rings, such as pyrrolidines and piperidines. This reaction involves the activation of an alkene by a mercury(II) salt, followed by the intramolecular attack of a nitrogen nucleophile, such as an amide or carbamate. The resulting organomercury intermediate is then demercurated, typically by reduction with sodium borohydride (NaBH₄), to yield the final heterocyclic product.

This method has proven effective in the synthesis of various alkaloids. For example, the synthesis of (−)-codonopsinine, which features a pyrrolidine ring, employs intramolecular amidomercuration as a key step for ring formation. researchgate.net The stereochemical outcome of the cyclization can often be controlled by the stereocenters already present in the acyclic precursor, making it a valuable tool for the stereocontrolled synthesis of N-heterocycles relevant to the structural class of this compound.

Asymmetric Synthesis of this compound and its Isomers

The biological activity of iminosugars like this compound is highly dependent on their absolute and relative stereochemistry. Therefore, developing asymmetric syntheses to access enantiomerically pure forms of this compound and its various stereoisomers is of paramount importance.

One successful approach to the asymmetric synthesis of this compound, as well as D-deoxyrhamnojirimycin and D-rhamnono-1,5-lactam, utilizes a chiral building block strategy. researchgate.net Starting from D-glutamic acid, a chiral N-allyl protected 3-O-benzyloxglutarimide is synthesized. This key intermediate allows for subsequent transformations in a highly regio- and diastereocontrolled manner to achieve the target aza-sugars. researchgate.net This "chiron approach" leverages the inherent chirality of a readily available starting material to build the complex stereochemical array of the final product.

Other powerful strategies for asymmetric synthesis involve coupling organocatalytic reactions with other established transformations. researchgate.net For example, the combination of an enantioselective organocatalytic aldol reaction to create a key C-C bond with a subsequent reductive amination step provides a rapid and stereoselective route to highly functionalized piperidines. researchgate.net Such methods offer a divergent approach, allowing for the synthesis of a variety of iminosugar stereoisomers from a common precursor.

Stereochemical Purity and Control in Synthesis

Achieving high stereochemical purity is the ultimate goal in the synthesis of complex molecules like this compound. Control over stereochemistry is exerted at various key stages of the synthesis, from the choice of starting material to the specific reaction methodologies employed.

As mentioned previously, the diastereoselective amination using chlorosulfonyl isocyanate is a prime example of exerting stereochemical control, affording the desired amino alcohol with an excellent diastereomeric ratio of 26:1. researchgate.netresearchgate.net This high fidelity in transferring stereochemical information is crucial for minimizing the formation of unwanted isomers and simplifying purification.

Furthermore, substrate-controlled reactions, where the existing stereocenters in the molecule direct the stereochemical outcome of a new stereocenter, are fundamental to many synthetic routes. rsc.org The use of chiral auxiliaries or catalysts in asymmetric synthesis also plays a vital role in establishing the absolute configuration of the target molecule. researchgate.net By carefully selecting a sequence of stereocontrolled reactions—such as diastereoselective aminations, stereospecific hydroboration-oxidations, and Sₙ2 reactions with inversion of configuration like the Appel reaction—chemists can construct the precise three-dimensional structure of this compound with a high degree of purity and control.

Biological Activities and Mechanistic Studies of 6 Deoxyfagomine

Glycosidase Inhibitory Activity

6-Deoxyfagomine, a polyhydroxylated piperidine (B6355638) alkaloid, is recognized for its potential as a glycosidase inhibitor. Glycosidases are a broad class of enzymes that catalyze the hydrolysis of glycosidic bonds in complex carbohydrates. The inhibition of these enzymes has significant therapeutic implications, particularly in the management of metabolic disorders. The biological activity of this compound is intrinsically linked to its structural similarity to monosaccharides, which allows it to interact with the active sites of glycosidases.

Mechanism of Enzyme Inhibition

The inhibitory action of this compound and related iminosugars stems from their ability to mimic the transition state of the natural substrate during enzymatic hydrolysis. This mimicry allows them to bind to the enzyme's active site, thereby blocking the access of the actual substrate and preventing its breakdown.

While specific kinetic studies on this compound are not extensively available in the reviewed literature, the inhibitory mechanism of its parent compound, fagomine (B1671860), has been characterized as competitive. Competitive inhibition occurs when an inhibitor molecule, which is structurally similar to the substrate, binds to the active site of the enzyme, preventing the substrate from binding. This type of inhibition is reversible, and its effect can be overcome by increasing the substrate concentration.

For fagomine, steady-state kinetic analysis has demonstrated competitive inhibition against α-glucosidase. This suggests that fagomine directly competes with the natural substrate for binding to the active site of the enzyme. Given the structural similarity, it is highly probable that this compound also exhibits a competitive inhibition pattern against various glycosidases.

Specific inhibitory data for this compound against alpha-galactosidase is not detailed in the available research. However, the broader class of iminosugars, to which this compound belongs, are known to be potent inhibitors of a range of glycosidases, including α-galactosidase. The inhibitory activity is dependent on the specific stereochemistry of the inhibitor and its resemblance to the corresponding sugar.

Structure-Activity Relationships (SAR) in Glycosidase Inhibition

The efficacy and selectivity of glycosidase inhibitors like this compound are profoundly influenced by their three-dimensional structure. The spatial arrangement of hydroxyl groups and other substituents on the piperidine ring dictates the binding affinity and specificity towards different glycosidases.

The specific stereochemistry of this compound is crucial for its biological activity. The compound is identified as (2R,3R,4R)-2-methyl-3,4-piperidinediol. This particular arrangement of substituents on the piperidine ring is critical for its interaction with the amino acid residues in the active site of target glycosidases. The precise orientation of the hydroxyl groups and the methyl group determines the strength and nature of the hydrogen bonds and van der Waals interactions that are formed, which in turn governs the inhibitory potency. While direct studies detailing the explicit role of the (2R,3R,4R) configuration of this compound are limited, research on analogous iminosugars consistently highlights the importance of stereochemistry in defining their inhibitory profiles.

A comparative analysis of this compound with its structural analogs, such as fagomine and 3-epi-fagomine (B1247737), can provide valuable insights into the structure-activity relationships. Fagomine, which possesses a hydroxymethyl group at the C-2 position instead of the methyl group in this compound, has been shown to be a mild inhibitor of several glycosidases.

| Enzyme | Source | Ki (μM) |

|---|---|---|

| Amyloglucosidase | Aspergillus niger | 4.8 |

| β-Glucosidase | Bovine | 39 |

| Isomaltase | Yeast | 70 |

Data for Fagomine, the parent compound of this compound.

The difference in the substituent at the C-6 position (a methyl group in this compound versus a hydroxymethyl group in fagomine) would be expected to alter the binding affinity and selectivity for different glycosidases. The absence of the hydroxyl group on the C-6 substituent in this compound may influence its interaction with the active site, potentially leading to a different inhibitory profile compared to fagomine. Similarly, the stereochemical inversion at the C-3 position in 3-epi-fagomine would significantly impact the spatial arrangement of the hydroxyl group, likely resulting in a distinct pattern of glycosidase inhibition. Further research is required to elucidate the specific inhibitory activities and potencies of this compound in comparison to these analogs.

Molecular Modeling and Computational Studies for Inhibitory Specificity

Molecular modeling and computational studies have been instrumental in elucidating the inhibitory specificity of various glycosidase inhibitors. While specific molecular docking studies exclusively on this compound are not extensively detailed in the reviewed literature, the principles of its interaction can be inferred from studies on similar iminosugars and their target enzymes, such as α-glucosidase.

The inhibitory activity of compounds like this compound is largely attributed to their structural resemblance to the natural substrates of glycosidases. This allows them to bind to the active site of the enzyme, preventing the hydrolysis of carbohydrates. Molecular docking simulations for other inhibitors with α-glucosidase have revealed key interactions with active site residues. For instance, studies on other α-glucosidase inhibitors have highlighted the importance of hydrogen bonding and hydrophobic interactions within the enzyme's active site for potent inhibition. nih.govmdpi.com The binding affinity is often enhanced by the formation of hydrogen bonds with catalytic residues such as aspartic acid and glutamic acid. nih.govnih.gov

Computational analyses of other glycosidase inhibitors have demonstrated that the orientation and conformation of the inhibitor within the active site are crucial for its efficacy. mdpi.commdpi.com For iminosugar-type inhibitors, the protonated nitrogen atom at physiological pH is thought to mimic the oxocarbenium ion transition state of the glycosidic bond cleavage, leading to strong binding. The specificity of these inhibitors for different glycosidases is determined by the precise arrangement of hydroxyl groups and other substituents on the iminosugar ring, which dictates the complementarity with the enzyme's active site. mdpi.com

While direct computational studies on this compound are needed to fully understand its specific binding mode, the existing body of research on related compounds provides a strong theoretical framework for its inhibitory mechanism.

Antihyperglycemic Activity Mechanisms

This compound has been reported to possess strong antihyperglycemic activity. researchgate.net The primary mechanism underlying this effect is believed to be the inhibition of α-glucosidase, an enzyme located in the brush border of the small intestine that is responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. daneshyari.comnih.gov By inhibiting this enzyme, this compound delays carbohydrate digestion and reduces the rate of glucose absorption, thereby lowering postprandial blood glucose levels. nih.gov

The inhibition of α-glucosidase is a well-established strategy for managing type 2 diabetes. nih.gov Several studies have investigated the kinetics of α-glucosidase inhibition by various natural compounds, revealing different modes of inhibition, including competitive, non-competitive, and mixed-type inhibition. mdpi.comnih.govnih.gov While the specific kinetic data for this compound is not detailed in the provided search results, its structural similarity to monosaccharides suggests it likely acts as a competitive inhibitor, binding to the active site of the enzyme.

Beyond α-glucosidase inhibition, other potential mechanisms may contribute to the antihyperglycemic effects of iminosugars like this compound. For instance, some iminosugars have been shown to influence glucose transport. The glucose transporter GLUT1 is essential for the uptake of glucose into cells. documentsdelivered.com While direct studies on this compound's effect on glucose transporters are lacking, research on similar compounds suggests that modulation of these transporters could be a secondary mechanism of action.

Furthermore, studies on the parent compound, D-fagomine, have shown that it can decrease postprandial blood insulin (B600854) concentration in conjunction with a decrease in blood glucose, suggesting it does not directly stimulate rapid insulin secretion. researchgate.net This indicates that the primary antihyperglycemic effect is likely due to the modulation of glucose absorption rather than a direct effect on insulin release.

Antioxidant Properties and Related Pathways

While direct studies on the antioxidant properties of this compound are limited in the provided literature, the general antioxidant mechanisms of natural compounds involve the scavenging of free radicals and the modulation of endogenous antioxidant enzyme systems.

Free radical scavengers are substances that can neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are highly reactive molecules that can cause damage to cells and contribute to various chronic diseases. nih.govnih.gov The antioxidant activity of many plant-derived compounds is attributed to their ability to donate hydrogen atoms or electrons to free radicals, thereby stabilizing them. nih.govresearchgate.netnih.gov

In addition to direct scavenging, some compounds exert their antioxidant effects by upregulating the activity of key antioxidant enzymes. These enzymes form the body's primary defense against oxidative stress and include superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). explorationpub.comnih.gov

Superoxide Dismutase (SOD): Catalyzes the dismutation of the superoxide radical (O₂⁻) into oxygen and hydrogen peroxide. explorationpub.com

Catalase (CAT): Decomposes hydrogen peroxide into water and oxygen. explorationpub.commdpi.com

Glutathione Peroxidase (GPx): Reduces hydrogen peroxide and lipid hydroperoxides by utilizing glutathione. explorationpub.commdpi.com

Although specific experimental data on this compound's ability to scavenge free radicals or modulate these enzymes is not available in the search results, its natural origin suggests it may possess some antioxidant potential, a common feature of many phytochemicals. Further research is required to specifically evaluate the antioxidant capacity of this compound and its effects on these protective enzymatic pathways.

Anti-inflammatory Properties and Cellular Mechanisms

The potential anti-inflammatory properties of this compound have not been extensively studied, and direct evidence from the provided search results is lacking. However, the anti-inflammatory mechanisms of other natural compounds often involve the modulation of key signaling pathways and the inhibition of pro-inflammatory cytokine production.

A central pathway in inflammation is the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govkegg.jpkegg.jp NF-κB is a transcription factor that regulates the expression of numerous genes involved in the inflammatory response, including those for pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). kegg.jpnih.gov Inhibition of the NF-κB pathway can therefore lead to a reduction in the production of these inflammatory mediators.

Many natural compounds exert their anti-inflammatory effects by interfering with the activation of NF-κB. scienceopen.com This can occur through various mechanisms, including the inhibition of IκB kinase (IKK) activity, which is responsible for the phosphorylation and subsequent degradation of the inhibitory protein IκBα, allowing NF-κB to translocate to the nucleus and activate gene transcription. kegg.jp

Given that many plant-derived compounds exhibit anti-inflammatory activity, it is plausible that this compound may also possess such properties. Future studies are warranted to investigate the effects of this compound on inflammatory markers like TNF-α, IL-6, and IL-1β, and to explore its potential to modulate the NF-κB and other inflammatory signaling pathways.

Role in Metabolic Regulation

Modulation of Endogenous Metabolic Disorders

The potential of this compound to modulate endogenous metabolic disorders extends from its antihyperglycemic activity. Animal models are crucial for investigating the effects of compounds on complex conditions like metabolic syndrome, which is characterized by a cluster of conditions including obesity, hyperglycemia, hypertension, and dyslipidemia. nih.govnih.govd-nb.infofrontiersin.org

A study on the parent compound, D-fagomine, in rats fed a high-fat, high-sucrose diet demonstrated that it reduced the excretion of Enterobacteriales, a group of bacteria that may be associated with obesity. nih.gov This suggests a potential role for fagomine derivatives in modulating gut microbiota, which is increasingly recognized as a key factor in metabolic health.

While direct studies on this compound in animal models of metabolic syndrome are not detailed in the provided search results, its known antihyperglycemic activity suggests it could be beneficial in managing the hyperglycemia component of this syndrome. Further research using established animal models of metabolic disorders is necessary to fully elucidate the therapeutic potential of this compound in treating the multifaceted aspects of these conditions, including its effects on lipid metabolism, blood pressure, and body weight.

Influence on Plant Metabolic Pathways and Development

Information regarding the specific influence of this compound on plant metabolic pathways and development is scarce in the provided search results. However, the roles of related compounds, such as polyamines, and the general responses of plants to various stimuli provide a context for potential functions.

Polyamines, which are also nitrogen-containing compounds, are known to be involved in a wide range of plant developmental processes and stress responses. nih.govnih.govmdpi.com They play roles in organogenesis, cell division, and responses to both biotic and abiotic stress. nih.govmdpi.com The accumulation of certain metabolites can be a part of a plant's defense mechanism against stressors like heavy metals or pathogens. mdpi.com

Phytohormones are key regulators of plant growth and development, and their signaling pathways are integral to how plants respond to their environment. nih.govmdpi.com The biosynthesis and accumulation of secondary metabolites, which can include nitrogenous compounds, are often tightly regulated and can be influenced by environmental cues.

While fagomine and its derivatives are known to be present in plants like buckwheat, their specific physiological roles within the plant are not well-defined in the available literature. daneshyari.comd-nb.info It is possible that they may play a role in plant defense or act as signaling molecules, similar to other secondary metabolites. Further research is needed to understand the biosynthesis of this compound in plants and its specific functions in plant physiology, growth, and interaction with the environment.

Structural Analogs and Derivatives of 6 Deoxyfagomine in Research

Synthesis of Modified 6-Deoxyfagomine Structures

The synthesis of modified this compound structures is a key area of research aimed at improving its inhibitory potency and selectivity against various glycosidases. Synthetic strategies often involve the modification of the piperidine (B6355638) ring, the hydroxyl groups, or the introduction of new functional groups.

A total synthesis of D-fagomine and this compound has been described starting from the readily available D-lyxose. researchgate.net Key steps in this synthesis include regioselective and diastereoselective amination, hydroboration-oxidation, and the Appel reaction. researchgate.net The reaction of a 3,4-anti-tribenzyl ether with chlorosulfonyl isocyanate affords a 3,4-anti-amino alcohol with high diastereoselectivity, which is a crucial intermediate for preparing both D-fagomine and this compound. researchgate.net

Another approach involves the asymmetric synthesis of fagomine (B1671860) and its congeners through catalytic ring-closing metathesis (RCM). acs.org This method utilizes a D-serine-derived Garner aldehyde to construct the piperidene-type chiral building block, which is then followed by dihydroxylation. acs.org Furthermore, stereoselective synthesis of D-fagomine, D-3-epi-fagomine, and their analogs has been achieved from D-glyceraldehyde acetonide, involving diastereoselective anti-vinylation, ring-closing metathesis, and stereoselective epoxidation followed by regioselective ring-opening or stereoselective dihydroxylation. researchgate.net

The structural modification of the phenyl ring of benzimidazole-fused tricyclic iminosugars, derived from D-ribose, has led to the synthesis of novel compounds with significant β-glucosidase inhibitory activities. sioc-journal.cn These syntheses often employ the Mitsunobu reaction to introduce various substituents onto the phenyl ring. sioc-journal.cn

| Starting Material | Key Reactions | Synthesized Analog/Derivative | Reference |

| D-Lyxose | Regioselective and diastereoselective amination, hydroboration-oxidation, Appel reaction | D-Fagomine, this compound | researchgate.net |

| D-Serine-derived Garner aldehyde | Catalytic ring-closing metathesis (RCM), dihydroxylation | Fagomine and its congeners | acs.org |

| D-Glyceraldehyde acetonide | Diastereoselective anti-vinylation, ring-closing metathesis, stereoselective epoxidation | D-Fagomine, D-3-epi-fagomine, and analogs | researchgate.net |

| D-Ribose | Mitsunobu reaction | Benzimidazole-fused tricyclic iminosugars | sioc-journal.cn |

Design and Development of Biochemical Probes

The unique inhibitory properties of this compound and its analogs make them excellent candidates for the design and development of biochemical probes. These probes are instrumental in studying the function and localization of specific enzymes and metabolic pathways.

6-Azido-6-Deoxy Derivatives for Phosphatidylinositol Studies

A significant advancement in the use of this compound-related structures as biochemical probes is the synthesis of 6-azido-6-deoxy derivatives of phosphatidylinositol (PI). mdpi.com These derivatives are designed to be useful tools for investigating PI-related biological processes, such as PI phosphorylation and its interactions with other cellular molecules. mdpi.com

The synthesis of these probes starts from methyl α-D-glucopyranoside and involves multiple regioselective transformations, with the Ferrier rearrangement being a key step. mdpi.com The resulting PI derivatives contain an azido (B1232118) group in the inositol (B14025) residue, which allows for their further functionalization through bioorthogonal chemistry, such as click reactions. mdpi.comresearchgate.net This enables the attachment of fluorescent tags or affinity labels for the metabolic engineering and labeling of cell surface glycosylphosphatidylinositol (GPI) anchors and GPI-anchored proteins. researchgate.netufl.edu

Researchers have successfully synthesized two 6-azido-6-deoxy derivatives of PI with different fatty acid chains. mdpi.com These probes are designed to have minimal interference with their metabolic incorporation into cells. researchgate.net The synthesis involves several key intermediates, including 1-O-Acetyl-6-azido-6-deoxy-3,4,5-tri-O-(p-methoxybenzyl)-2-O-methoxymethyl-myo-inositol. mdpi.com

| Probe | Key Structural Feature | Application | Reference |

| 6-Azido-6-deoxy-phosphatidylinositol derivatives | Azido group on the inositol residue, varied fatty acid chains | Investigation of PI phosphorylation, PI interactions, metabolic engineering of GPI anchors | mdpi.comresearchgate.net |

| 4-Azido-phosphatidylinositol | Azide linked to the inositol C4-position | Metabolic engineering of cell surface GPI anchors and GPI-anchored proteins | researchgate.netufl.edu |

Advanced Structure-Activity Relationship (SAR) Studies of Analogs

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of this compound and its analogs influences their biological activity. These studies provide insights for the rational design of more potent and selective inhibitors.

For iminosugar C-glycosides, the introduction of N-substituted alkyl side chains on the nitrogen atom has been explored. mdpi.com While simple aliphatic chains did not significantly improve α-glucosidase inhibition, the modification with various benzaldehydes to create N-substituted iminosugar C-glycosides containing a phenyl group has been a focus. mdpi.com Enzymatic kinetic assays have shown that some of these analogs act as uncompetitive inhibitors. mdpi.com

In the case of benzimidazole-fused tricyclic iminosugars, SAR analysis has revealed that a six-membered iminosugar ring is beneficial for activity against β-glucosidase. sioc-journal.cn Furthermore, the presence of an electron-donating group, such as a methyl or methoxyl group, at the 3' or 4' positions of the phenyl ring can significantly enhance the β-glucosidase inhibitory activities of these inhibitors. sioc-journal.cn

The development of multivalent iminosugars has also been a key area of SAR studies. A fullerene hexakis-adduct decorated with 12 iminosugar residues has demonstrated a significant multivalent effect, with a binding enhancement of up to three orders of magnitude over the corresponding monovalent ligand for glycosidase inhibition. anr.fr

Studies on N-substituted derivatives of deoxynojirimycin (DNJ), a related iminosugar, have shown that the length of the N-alkyl chain influences inhibitory activity and selectivity. tandfonline.com For instance, against yeast α-glucosidase, DNJ itself showed the highest activity, while derivatives with longer N-chains had similar inhibitory concentrations. tandfonline.com In contrast, for human α-galactosidase, inhibitors with shorter alkyl chains (methyl and butyl) exhibited higher activity due to the shallow binding site of the enzyme. tandfonline.com

| Analog Class | Structural Modification | Key SAR Finding | Target Enzyme | Reference |

| Iminosugar C-glycosides | N-substitution with various benzaldehydes | Phenyl group introduction can enhance activity. | α-Glucosidase | mdpi.com |

| Benzimidazole-fused tricyclic iminosugars | Electron-donating groups on the phenyl ring | Methyl or methoxyl groups at 3' or 4' positions increase potency. | β-Glucosidase | sioc-journal.cn |

| Multivalent iminosugars | Fullerene scaffold with multiple iminosugar residues | Significant enhancement of inhibitory activity due to multivalency. | Various glycosidases | anr.fr |

| N-Alkyl deoxynojirimycin derivatives | Variation of N-alkyl chain length | Chain length affects inhibitory potency and selectivity. | α-Glucosidase, α-Galactosidase | tandfonline.com |

Advanced Methodologies for the Analysis of 6 Deoxyfagomine

Chromatographic and Spectrometric Techniques

Modern analytical chemistry offers a powerful toolkit for the detailed examination of 6-deoxyfagomine. High-resolution and ultra-high-performance liquid chromatography coupled with mass spectrometry are at the forefront of these methods, enabling precise separation and identification. Nuclear magnetic resonance spectroscopy remains indispensable for definitive structural elucidation, while novel ionization techniques are pushing the boundaries of single-cell analysis.

High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LCMS)

High-resolution liquid chromatography-mass spectrometry (HR-LCMS) is a pivotal technique for the analysis of complex mixtures, offering high selectivity and sensitivity. nih.govnih.gov This method combines the separation power of liquid chromatography with the precise mass measurement capabilities of high-resolution mass spectrometry. In the context of natural product analysis, LC-HRMS allows for the tentative identification of numerous metabolites in a single run by providing accurate mass data, which can be used to determine elemental compositions. rhhz.net

For instance, in the comprehensive profiling of metabolites in plant extracts, LC-HRMS is instrumental in distinguishing between isomers and identifying novel compounds. rhhz.net The high resolution of the mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument, enables the differentiation of molecules with very similar masses, which is a common challenge in metabolomics. phcog.comthermofisher.com The data generated from HR-LCMS, particularly tandem mass spectrometry (MS/MS) fragmentation patterns, provides structural information that aids in the characterization of compounds like this compound. nih.gov

Table 1: Key Parameters in a Typical HR-LCMS Setup

| Parameter | Specification |

| Chromatography System | Waters ACQUITY UPLC |

| Column | ACQUITY UPLC™ HSS T3 (100 mm × 2.1 mm, 1.8 µm) |

| Mobile Phase | A: 0.1% formic acid in acetonitrile; B: 0.1% formic acid in water |

| Mass Spectrometer | Waters Synapt™ High Definition TOF Mass System |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |

| Scan Range | m/z 50-1500 |

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)

Ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) offers enhanced resolution, speed, and sensitivity compared to conventional HPLC. phcog.com This technique is particularly valuable for the rapid analysis of constituents in complex matrices. nih.gov The use of sub-2 µm particles in the chromatographic column allows for faster separations without compromising efficiency. When coupled with tandem mass spectrometry (MS/MS), UPLC provides a robust platform for both qualitative and quantitative analysis.

In targeted metabolomics, UPLC-MS/MS is employed for the precise quantification of specific analytes. murdoch.edu.au The method's ability to separate isomers, such as leucine (B10760876) and isoleucine, highlights its high resolving power. epa.gov The development of UPLC-MS/MS methods often involves optimizing chromatographic conditions and mass spectrometric parameters to achieve the desired sensitivity and selectivity for the target compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules, including this compound. hyphadiscovery.com While mass spectrometry provides information on molecular weight and fragmentation, NMR offers detailed insights into the connectivity of atoms within a molecule. nih.gov A standard dataset for structure elucidation typically includes one-dimensional (1D) spectra like ¹H and ¹³C NMR, as well as two-dimensional (2D) experiments. hyphadiscovery.com

2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in assembling the complete chemical structure. core.ac.uk COSY spectra reveal proton-proton couplings, while HSQC and HMBC correlate protons with directly attached and long-range carbons, respectively. core.ac.uk This wealth of information is crucial for unambiguously assigning the structure of a compound. doi.org For complex molecules, advanced NMR techniques and high-field instruments are often necessary to resolve overlapping signals and confirm stereochemistry. hyphadiscovery.com

Intact Living-Cell Electrolaunching Ionization Mass Spectrometry (ILCEI-MS) for Single-Cell Metabolomics

A novel and powerful technique, Intact Living-Cell Electrolaunching Ionization Mass Spectrometry (ILCEI-MS), has emerged for the analysis of metabolites at the single-cell level. nih.gov This method addresses the limitations of traditional single-cell mass spectrometry, such as insufficient detection sensitivity due to matrix interference and sample dilution. researchgate.net In ILCEI-MS, a narrow-bore capillary emitter ensures that an entire living cell is introduced into the mass spectrometer's ion-transfer tube. rsc.org

The inlet ionization process enhances sample utilization, and the absence of a solvent eliminates sample dilution and matrix effects, leading to a significant improvement in detection sensitivity. nih.gov This technique has demonstrated a high throughput, capable of analyzing dozens of cells per minute and identifying hundreds of cellular metabolites. researchgate.netrsc.org The ability to analyze the metabolic profile of individual cells provides unprecedented insights into cellular heterogeneity and biochemical processes. rsc.org

Omics Approaches in this compound Research

"Omics" technologies, particularly metabolomics, have revolutionized the study of biological systems by enabling the comprehensive analysis of a large number of molecules simultaneously. These approaches are increasingly being applied to research involving this compound to understand its broader biological impact.

Metabolomics Profiling and Quantification

Metabolomics aims to identify and quantify the complete set of small-molecule metabolites within a biological system. nih.gov This approach provides a functional readout of the cellular state, as metabolites are the downstream products of genomic, transcriptomic, and proteomic activities. nih.gov Both nuclear magnetic resonance (NMR) and mass spectrometry (MS) are the primary analytical platforms used for metabolomic profiling. unl.edu

Targeted metabolomics focuses on the quantification of a predefined set of metabolites, offering high precision and accuracy when appropriate internal standards are used. nih.gov This is often employed to study specific metabolic pathways. mdpi.com In contrast, untargeted metabolomics seeks to measure as many metabolites as possible in a sample to provide a broad overview of the metabolome and is often used for biomarker discovery. nih.gov The data generated from metabolomics studies, whether targeted or untargeted, requires sophisticated statistical and bioinformatic tools for analysis and interpretation. nih.gov

Transcriptomics Analysis of Related Gene Expression

There is no available research detailing the analysis of gene expression changes in response to this compound using transcriptomics.

Computational and Statistical Analyses in Metabolomics and Transcriptomics

No metabolomic or transcriptomic studies on this compound were found that employed the following computational and statistical methods.

Principal Component Analysis (PCA)

No public data exists showing the use of PCA to analyze metabolomic or transcriptomic datasets related to this compound.

Hierarchical Cluster Analysis (HCA)

There are no available studies that use HCA to group samples based on metabolic or gene expression profiles in response to this compound.

KEGG Pathway Enrichment Analysis

No research has been published that performs KEGG pathway enrichment analysis to identify biological pathways affected by this compound.

Correlation Network Analysis

There is no literature available on the use of correlation network analysis to understand the relationships between genes and/or metabolites following exposure to this compound.

Q & A

Q. What are the foundational structural and physicochemical properties of 6-Deoxyfagomine critical for experimental design?

To characterize this compound, researchers should employ nuclear magnetic resonance (NMR) for stereochemical analysis, mass spectrometry (MS) for molecular weight confirmation, and X-ray crystallography for absolute configuration determination. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can elucidate stability under varying conditions. These methods ensure reproducibility in synthesis and bioactivity studies .

Q. How can researchers optimize synthesis protocols for this compound to minimize byproducts?

Regioselective protection-deprotection strategies, such as using benzyl or acetyl groups for hydroxyl protection, can improve yield. Chromatographic purification (e.g., reverse-phase HPLC) and kinetic monitoring via thin-layer chromatography (TLC) are essential for isolating the target compound. Reaction conditions (pH, temperature) should be systematically varied to identify optimal parameters .

Q. What literature review strategies are effective for identifying gaps in this compound research?

Conduct systematic reviews using databases like PubMed, SciFinder, and Web of Science with keywords "this compound," "glycosidase inhibition," and "iminosugar biosynthesis." Prioritize primary literature (peer-reviewed journals) over patents or preprints. Map existing studies to identify under-explored areas, such as its role in glycobiology or interactions with non-mammalian enzymes .

Advanced Research Questions

Q. How can contradictory data on this compound’s glycosidase inhibition potency be resolved?

Discrepancies may arise from assay variability (e.g., enzyme source, substrate concentration). Standardize protocols using recombinant enzymes and validate via dose-response curves (IC50 calculations). Compare inhibition kinetics (competitive vs. non-competitive) across studies and apply statistical meta-analysis to reconcile differences. Include error margins and uncertainty quantification in reporting .

Q. What experimental designs are optimal for elucidating this compound’s mechanism of action in metabolic pathways?

Use isotopic labeling (e.g., ¹³C-glucose tracing) to track metabolic flux in cell cultures. Combine CRISPR-Cas9 gene editing (knockout models of glycosidases) with LC-MS metabolomics to identify pathway disruptions. Include negative controls (e.g., iminosugar analogs) and validate findings using orthogonal methods like surface plasmon resonance (SPR) for binding affinity measurements .

Q. How can researchers address bioavailability challenges in this compound pharmacological studies?

Develop in vitro models (Caco-2 cell monolayers) to assess intestinal permeability. Modify physicochemical properties via prodrug strategies (e.g., esterification) to enhance solubility. Use pharmacokinetic profiling (IV/PO administration in rodent models) with HPLC-MS quantification to evaluate absorption and half-life. Cross-validate with computational ADMET predictions .

Q. What methodologies are suitable for studying this compound’s interactions with gut microbiota?

Employ anaerobic co-culture systems to simulate gut conditions. Perform 16S rRNA sequencing to assess microbial diversity shifts and short-chain fatty acid (SCFA) profiling via GC-MS. Correlate findings with in vivo gnotobiotic mouse models to establish causality. Ensure ethical approval for animal studies and include sham-treated controls .

Methodological and Analytical Considerations

Q. How should researchers evaluate the robustness of hypotheses about this compound’s therapeutic potential?

Apply the FINER criteria:

- Feasibility : Ensure access to purified compounds and validated assays.

- Novelty : Compare with existing iminosugars (e.g., 1-Deoxynojirimycin).

- Ethics : Adhere to institutional guidelines for in vivo work.

- Relevance : Link findings to unmet needs (e.g., diabetes, lysosomal storage disorders). Pilot studies should confirm assay sensitivity before scaling .

Q. What statistical approaches are critical for analyzing this compound’s dose-dependent effects?

Use nonlinear regression (e.g., Hill equation) for IC50/EC50 determination. Apply ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons. Include power analysis to justify sample sizes and mitigate Type I/II errors. For omics data, apply false discovery rate (FDR) correction .

Q. How can interdisciplinary approaches enhance this compound research?

Integrate structural biology (cryo-EM for enzyme-ligand complexes), synthetic chemistry (click chemistry for derivatization), and computational modeling (molecular dynamics simulations). Collaborative frameworks should define milestones (e.g., compound optimization by Year 1, preclinical testing by Year 3) and allocate tasks based on expertise .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.